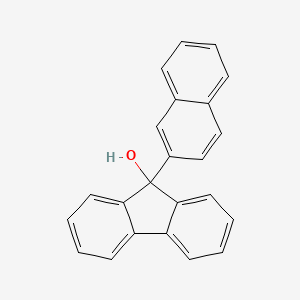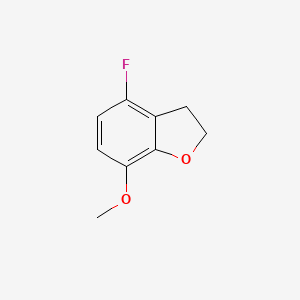
2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Chlorination: The synthesized pyrimidine ring is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position.
Amination: The chlorinated pyrimidine is subjected to nucleophilic substitution with an amine, such as 1-ethyl-propyl-amine, to replace the chlorine atom with the desired amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted pyrimidine derivatives
Aplicaciones Científicas De Investigación
2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-amino-pyrimidine: A simpler analog without the 1-ethyl-propyl-amine group.
2-Amino-4-chloro-6-methyl-pyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C9H15ClN4 |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
2-chloro-4-N-pentan-3-ylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C9H15ClN4/c1-3-6(4-2)13-8-7(11)5-12-9(10)14-8/h5-6H,3-4,11H2,1-2H3,(H,12,13,14) |
Clave InChI |
ZVAFSYSVWUMNOU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC1=NC(=NC=C1N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







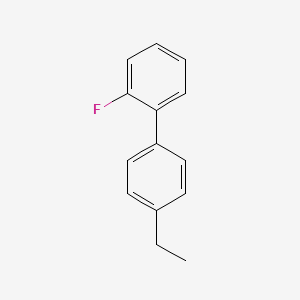

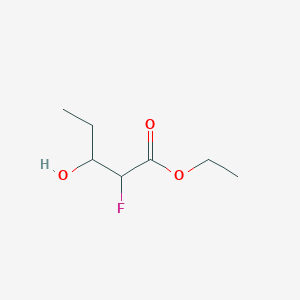
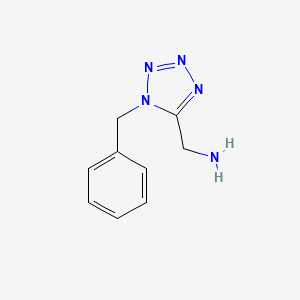
![1-[2-(4-Chlorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B8543722.png)
